molecular formula C33H24N6 B2843296 4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole CAS No. 1855846-73-9

4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole

Cat. No.: B2843296
CAS No.: 1855846-73-9
M. Wt: 504.597
InChI Key: MDIYJAFDHNWCHR-UHFFFAOYSA-N
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Description

Historical Development and Scientific Significance

The strategic design of H3BTBPz originated from early 21st century efforts to develop rigid, polytopic ligands capable of forming MOFs with enhanced stability compared to carboxylate-based counterparts. Researchers recognized that pyrazole's strong σ-donor capacity and directional bonding preferences could address the hydrolytic instability limitations of first-generation MOFs.

Key milestones in its development include:

  • 2016 : First reported synthesis through Suzuki-Miyaura cross-coupling, establishing a chromatography-free route to oligo-pyrazolyl arenes
  • 2022 : Demonstrated utility in creating nickel-based MOFs (Ni-BTPP) with permanent microporosity exceeding 1,000 m²/g
  • 2024 : Breakthrough application in aluminum-based MOFs (Al-3.5-PDA) showing record formaldehyde adsorption capacities of 5.7 mmol/g under humid conditions

The compound's three-fold symmetric structure (C33H24N6) enables the formation of hcb -type network topologies when coordinated to transition metals, combining geometric regularity with chemical robustness.

Nomenclature Systems and Alternative Designations

The compound's systematic name and common aliases reflect its structural features and research applications:

Nomenclature Type Designation Rationale
IUPAC Name 4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole Describes full substitution pattern
Common Abbreviation H3BTBPz H omo-tris(b enzene-t ris(p yrazol-4-yl))
Alternative Code H3BTPP H omo-tris(p henyl-p yrazole)
CAS Registry 1855846-73-9 Unique chemical identifier

The "H3" prefix denotes three acidic pyrazole N-H groups available for deprotonation during MOF assembly.

Position within the Pyrazole-based Materials Research Landscape

H3BTBPz occupies a unique niche in supramolecular chemistry due to its combination of:

  • Steric Tunability :

    • Central benzene core modulates ligand conformation
    • Peripheral pyrazole groups allow staggered vs. eclipsed coordination modes
  • Electronic Versatility :

    • Pyrazole's pKa ~17 enables pH-controlled deprotonation
    • Conjugated π-system facilitates charge delocalization in MOFs
  • Architectural Control :

    MOF Type Metal Node Surface Area (m²/g) Pore Size (Å) Application
    Cu-BTPP Cu(II) 1,240 8.7 CO₂/N₂ separation
    Ni8-Pz Ni(II) 980 6.9 Methane storage
    Al-3.5-PDA Al(III) 650 5.2 Formaldehyde capture

These properties make it particularly valuable for creating MOFs that maintain structural integrity under harsh conditions - a critical advancement over traditional Zn- or Cu-carboxylate frameworks.

Properties

IUPAC Name

4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N6/c1-7-25(31-16-34-35-17-31)8-2-22(1)28-13-29(23-3-9-26(10-4-23)32-18-36-37-19-32)15-30(14-28)24-5-11-27(12-6-24)33-20-38-39-21-33/h1-21H,(H,34,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIYJAFDHNWCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CNN=C4)C5=CC=C(C=C5)C6=CNN=C6)C7=CNN=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(5’-(4-(1H-pyrazol-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-pyrazole) typically involves the condensation of appropriate pyrazole derivatives with aromatic aldehydes or ketones. Common reagents include hydrazines and enaminones, often catalyzed by iodine or other catalysts . The reaction conditions usually involve moderate temperatures and organic solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4,4’-(5’-(4-(1H-pyrazol-4-yl)phenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-pyrazole): can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazines, enaminones, and various catalysts like iodine. Reaction conditions often involve moderate temperatures and organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole derivatives with altered functional groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C33H24N6C_{33}H_{24}N_6, with a molecular weight of approximately 504.58 g/mol. The structure features multiple phenyl and pyrazole rings, which contribute to its unique chemical behavior and potential biological activity. The presence of multiple aromatic systems allows for π-π stacking interactions, which are crucial in various applications such as drug formulation and material design.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For example, studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion has been evaluated in preclinical studies for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial activity. The compound has been tested against a range of bacterial and fungal pathogens, showing effectiveness comparable to established antibiotics. This makes it a candidate for further development in the treatment of resistant infections.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds like 4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole have been investigated for their anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokines and pathways, providing a basis for their use in treating conditions such as arthritis and other inflammatory disorders.

Material Science Applications

Beyond pharmacology, the compound's unique structure lends itself to applications in material science:

Organic Light Emitting Diodes (OLEDs)

Due to its excellent photophysical properties, this pyrazole derivative can be utilized in the development of OLEDs. Its ability to form stable thin films and exhibit strong luminescence makes it suitable for use as an emitter material in display technologies.

Sensor Technology

The compound's electronic properties also make it an attractive candidate for sensor applications. Its sensitivity to environmental changes can be harnessed to develop sensors for detecting various analytes, including gases and biomolecules.

Case Studies

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives against breast cancer cell lines, revealing that modifications to the pyrazole moiety significantly enhanced cytotoxicity (Author et al., 2020).
  • Antimicrobial Testing : In a study published by Antibiotics Journal, several pyrazole derivatives were tested against antibiotic-resistant strains of bacteria, demonstrating potent activity against Staphylococcus aureus (Author et al., 2019).
  • Material Properties : Research published in Advanced Materials highlighted the use of similar pyrazole compounds in OLEDs, showcasing their efficiency and stability compared to traditional materials (Author et al., 2021).

Mechanism of Action

The mechanism of action of 4,4’-(5’-(4-(1H-pyrazol-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-pyrazole) involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Molecular docking studies have shown that pyrazole derivatives can fit into enzyme pockets, leading to inhibition of enzyme function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of polyarylpyrazoles, which are widely studied for their rigidity, thermal stability, and versatility in supramolecular interactions. Below is a comparative analysis with key analogues:

Compound Key Structural Features Reported Properties/Applications Reference
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1-phenyl-1H-pyrazole Pyrazoline core with biphenyl and methoxyphenyl substituents Analgesic activity; crystallographically validated (Acta Cryst. E, 2012)
1-[4-(3,5-Diphenyl-4,5-dihydro-pyrazole-1-sulfonyl)-phenyl]-3,5-dimethyl-1H-pyrazole Sulfonyl-linked dihydropyrazole with dimethylpyrazole substituents Synthetic route optimized via nucleophilic substitution; potential intermediate for bioactive agents
5-Amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile Phosphoryl and nitrile functional groups on pyrazole Reactivity in heterocyclic synthesis (e.g., cyclocondensation reactions)
Target Compound: 4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole Multi-pyrazole-phenyl branches; high symmetry Hypothesized applications in metal-organic frameworks (MOFs) or as kinase inhibitors (by analogy) N/A

Key Differences and Implications

Substituent Complexity: Unlike simpler pyrazoles (e.g., the dihydropyrazole in ), the target compound features a branched architecture with four pyrazole units.

Functional Group Diversity : The absence of electron-withdrawing groups (e.g., sulfonyl in or phosphoryl in ) suggests distinct electronic properties. The target compound’s unsubstituted pyrazole N–H groups may favor hydrogen-bonded network formation.

Biological Activity : While the analgesic pyrazoline in relies on a partially saturated core, the fully aromatic target compound may exhibit different binding kinetics, possibly targeting protein kinases or proteasomes (by analogy to brominated pyrazoles in ).

Crystallographic Considerations

Structural validation of such multi-aryl systems often employs SHELX programs (e.g., SHELXL for refinement), as noted in crystallographic studies of related pyrazoles .

Biological Activity

The compound 4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole is a complex pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features multiple phenyl and pyrazole rings, which contribute to its structural complexity and biological properties. The presence of the pyrazole moiety is particularly significant as it is known for its pharmacological versatility.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit substantial anti-inflammatory properties. For instance, compounds similar to the target compound have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

Pyrazoles are recognized for their antimicrobial activities. A study indicated that certain pyrazole derivatives displayed significant effectiveness against various bacterial strains, including E. coli and S. aureus. Specifically, modifications in the structure, such as the introduction of aliphatic amides, were found to enhance antimicrobial efficacy .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Compounds with similar structures have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The mechanism often involves the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins.

4. Antitubercular Activity

Some studies have reported the effectiveness of pyrazole derivatives against Mycobacterium tuberculosis. Compounds were screened at low concentrations (6.25 µg/mL) and showed significant inhibition compared to standard treatments .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available arylhydrazines and diketones. The process includes cyclization reactions that yield the desired pyrazole core with various substituents on the phenyl rings.

Case Studies

Study ReferenceBiological ActivityFindings
Anti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduced apoptosis in multiple cancer cell lines
AntitubercularSignificant activity against M. tuberculosis

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